3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid (CAS 1334495-00-9) is a protected heterocyclic amino acid derivative. It features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a 3-methylbutanoic acid side chain at the sterically and stereoelectronically sensitive 2-position.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
Cat. No. B13535277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C(C)(C)CC(=O)O
InChIInChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-9-7-6-8-11(16)15(4,5)10-12(17)18/h11H,6-10H2,1-5H3,(H,17,18)
InChIKeyIBNGFZGILCKDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid: A Chiral, Conformationally Constrained Building Block for Medicinal Chemistry


3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid (CAS 1334495-00-9) is a protected heterocyclic amino acid derivative. It features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a 3-methylbutanoic acid side chain at the sterically and stereoelectronically sensitive 2-position . This specific arrangement creates a sterically hindered, chiral center (one asymmetric atom ) and a distinct physicochemical profile, including a molecular weight of 285.38 g/mol and a calculated LogP of 2.75 . As a conformationally constrained scaffold, it is primarily utilized as a high-value intermediate in the synthesis of more complex pharmaceutical candidates rather than as a final active ingredient.

Procurement Alert: Why Generic Substitution for 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic Acid Risks Project Failure


Interchanging 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid with its nearest regioisomers or de-methylated analogs represents a significant risk to synthetic reproducibility and final drug candidate properties. As shown in the quantitative evidence below, a simple shift of the substituent from the 2-position to the 3- or 4-position of the piperidine ring dramatically alters the molecule's lipophilicity (, ), a key determinant of membrane permeability, solubility, and off-target binding [1]. Furthermore, the 2-substitution creates a chiral center that is absent in symmetrical analogs, directly impacting the stereochemical outcome of subsequent synthetic steps. Such physicochemical and stereochemical divergences can lead to unexpected reaction kinetics, purification challenges, or a complete failure to engage the intended biological target, making precise selection non-negotiable for serious scientific workflows.

Quantitative Evidence Guide: Benchmarking 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid Against Closest Analogs


Lipophilicity Switch: 2-Position Substitution Lowers LogP vs. 3- and 4-Regioisomers

The target compound exhibits significantly reduced lipophilicity compared to its closest regioisomers. This is a direct consequence of the unique electronic and steric environment of the 2-position adjacent to the piperidine nitrogen. The observed decrease in LogP of over 0.3 units is substantial in a medicinal chemistry context, where small LogP changes can dramatically impact a molecule's profile .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Chiral Center Imparts Stereochemical Control Absent in Symmetric Analogs

Substitution at the 2-position of the piperidine ring creates a chiral center (asymmetric atom count = 1), a feature that is not present in the 4-position regioisomer due to molecular symmetry. This inherent chirality provides a handle for diastereoselective transformations and the synthesis of enantiomerically pure molecules, a capability that achiral or racemic alternatives cannot match .

Asymmetric Synthesis Stereochemistry Chiral Building Blocks

Sub-Angstrom Molecular Topology: LogP Advantage Over Direct Homolog 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)propanoic acid

Compared to the direct structural homolog 3-(1-(tert-butoxycarbonyl)piperidin-2-yl)propanoic acid, the target compound gains a gem-dimethyl group on the carboxylic acid side chain. This subtle modification increases molecular volume and lipophilicity, as evidenced by the LogP increase from 2.58 to 2.75 , . This demonstrates the ability to fine-tune lipophilicity without altering the core piperidine scaffold or the Boc protecting group.

Structure-Activity Relationship Homologation Lead Optimization

Fraction sp3 (Fsp3) of 0.87 Signifies High Molecular Complexity for Diverse Library Synthesis

The target compound has a high fraction of sp3 hybridized carbons (Fsp3 = 0.87) . This metric is a quantitative measure of molecular complexity and is correlated with increased clinical success and target selectivity, as saturated scaffolds can explore more diverse 3D space than flat, aromatic compounds. While a generic advantage for saturated building blocks, this specific value confirms its suitability for generating libraries with high shape diversity.

Diversity-Oriented Synthesis Fragment-Based Drug Discovery Molecular Complexity

Boc Protecting Group Enables Orthogonal Deprotection in Multi-Step Synthesis

The Boc (tert-butoxycarbonyl) group on the piperidine nitrogen is stable under basic conditions and catalytic hydrogenation but is cleanly cleaved under mild acidic conditions (e.g., TFA or HCl). This orthogonal stability profile is a prerequisite for multi-step synthesis of complex architectures where other sensitive functional groups are present. This is a class-level advantage over other amine protecting groups like Cbz or Fmoc, which require different and potentially incompatible deprotection conditions [1].

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Best-Fit Scenarios: When to Prioritize 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic Acid for Synthesis


Optimizing Lead Compound Lipophilicity via Regioisomer Selection

When a drug discovery program requires a piperidine-based building block with a 3-methylbutanoic acid group, the target compound should be prioritized if a lower LogP (2.75) is desired to improve solubility or reduce hERG binding, as opposed to the more lipophilic 3- or 4-regioisomers (LogP = 3.13) [1]. This 0.38 LogP unit advantage provides a measurable differentiation for fine-tuning ADME properties without altering the core structural motif.

Introducing Chirality into an Achiral Scaffold Series

For projects that have established structure-activity relationships on an achiral 4-substituted piperidine series and need to explore stereospecific interactions, switching to the chiral 2-substituted scaffold is essential. This compound provides the requisite asymmetric center to investigate enantioselective binding, a parameter completely inaccessible with its symmetrical analogs [2].

Controlled Homologation for Hydrophobic Pocket Probing

When transitioning from a 2-propanoic acid piperidine series, the target compound's 3-methylbutanoic acid side chain offers a deliberate, quantified increase in lipophilicity (ΔLogP = +0.17) and steric bulk [3]. This allows for systematic probing of deeper hydrophobic sub-pockets while maintaining the 2-substitution regiochemistry critical for conformational restriction against the piperidine ring.

Complex Molecule Assembly Requiring Orthogonal Protecting Groups

In the multi-step synthesis of macrocycles or highly functionalized small molecules, the availability of both an acid-labile Boc group and a free carboxylic acid in the same molecule makes this compound a versatile linchpin. Its built-in orthogonality allows for selective amine deprotection in the presence of ester and other base-labile groups, which is a classic but critical strategic advantage in complex target synthesis [4].

Quote Request

Request a Quote for 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.